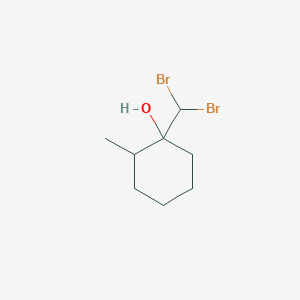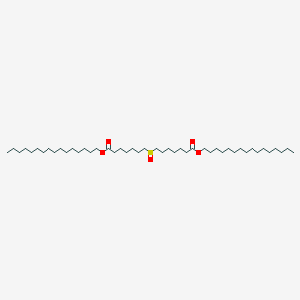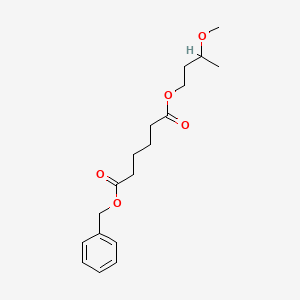![molecular formula C17H13F3 B14574043 Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- CAS No. 61693-03-6](/img/structure/B14574043.png)
Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- is an aromatic compound characterized by a benzene ring substituted with a 4-methylphenyl group, a 1,2-propadienyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring can be replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural properties.
Industry: In the industrial sector, the compound can be utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The 1,2-propadienyl group may participate in conjugation with other molecular structures, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
Comparison: Compared to similar compounds, Benzene, 1-[3-(4-methylphenyl)-1,2-propadienyl]-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
61693-03-6 |
|---|---|
Molecular Formula |
C17H13F3 |
Molecular Weight |
274.28 g/mol |
InChI |
InChI=1S/C17H13F3/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(12-10-15)17(18,19)20/h3-12H,1H3 |
InChI Key |
UMKZYYKGNOTFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


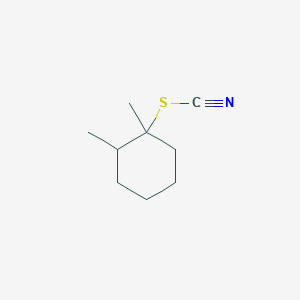
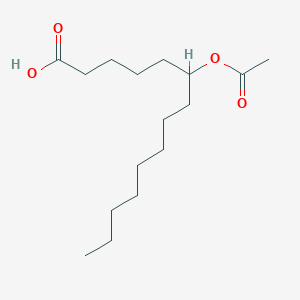
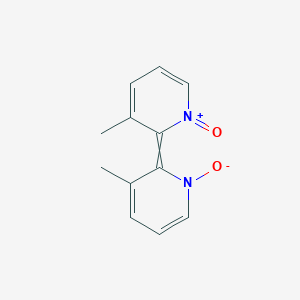
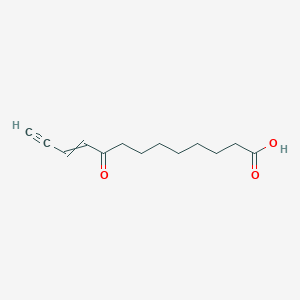
![(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14573991.png)
![Pyrano[2,3-b]indol-4(9H)-one, 2,3-diphenyl-](/img/structure/B14574011.png)
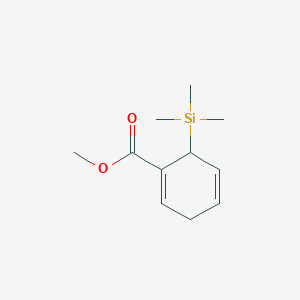
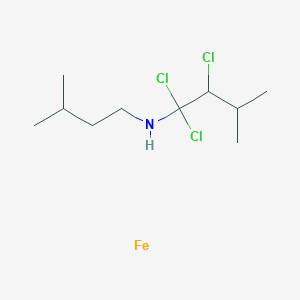


![1-[(4-Hexoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14574033.png)
